3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two 4-methylphenylsulfanyl groups attached to the anthra[1,9-CD]isoxazol-6-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Scientific Research Applications
3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl)sulfane: Similar in structure but with methoxy groups instead of methyl groups.
2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Another complex organic compound with similar functional groups
Uniqueness
3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its specific arrangement of functional groups and the presence of the anthra[1,9-CD]isoxazol-6-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C28H19NO2S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
10,12-bis[(4-methylphenyl)sulfanyl]-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C28H19NO2S2/c1-16-7-11-18(12-8-16)32-22-15-23(33-19-13-9-17(2)10-14-19)26-25-24(22)27(30)20-5-3-4-6-21(20)28(25)31-29-26/h3-15H,1-2H3 |
InChI Key |
RSLVIWLNWDOYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)SC6=CC=C(C=C6)C |
Origin of Product |
United States |
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